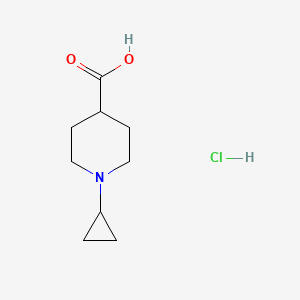

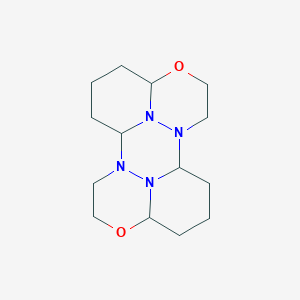

![molecular formula C25H35Cl2N3O4S B3034529 2-(2-(2-(2-(4-(二苯并[b,f][1,4]噻吩-11-基)哌嗪-1-基)乙氧基)乙氧基)乙氧基)乙醇二盐酸盐 CAS No. 1825392-15-1](/img/structure/B3034529.png)

2-(2-(2-(2-(4-(二苯并[b,f][1,4]噻吩-11-基)哌嗪-1-基)乙氧基)乙氧基)乙氧基)乙醇二盐酸盐

描述

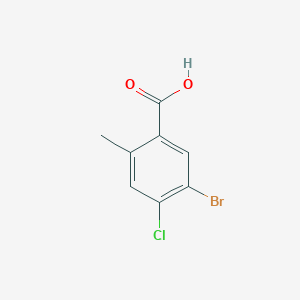

The compound 2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride is a derivative of the dibenzo[b,f][1,4]thiazepine class. This class of compounds is known for its potential pharmacological properties, including antimicrobial activity as demonstrated by the synthesized derivatives of dibenzo[b,f][1,4]thiazepines carrying a 2-chloro N-phenylacetamide moiety .

Synthesis Analysis

The synthesis of related dibenzo[b,f][1,4]thiazepine derivatives involves green chemistry approaches, as seen in the preparation of 11-{4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}dibenzo[b,f][1,4]thiazepine. This process includes the reaction of 11-(1-piperazinyl)dibenzo[b,f][1,4]thiazepine or its dihydrochloride salt with 2-(2-chloroethoxy)ethanol in the presence of an inorganic base and water, achieving a high conversion rate without impurities . Another synthesis method for a novel ring system within this class involves heterocyclisation followed by treatment with secondary amines .

Molecular Structure Analysis

The molecular structure of dibenzo[b,f][1,4]thiazepine derivatives can be complex, with various ring systems and substituents. For instance, the crystal structure analysis of a related compound, 1-methyl-4-(2-methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-ium 2,5-dihydroxybenzoate propan-2-ol monosolvate, reveals a seven-membered heterocycle in a boat conformation and a piperazine ring in a distorted chair conformation .

Chemical Reactions Analysis

The chemical reactions involving dibenzo[b,f][1,4]thiazepine derivatives can be influenced by the presence of different functional groups and substituents. The reactivity of these compounds can lead to the formation of various products, which can be further modified or used in subsequent reactions to create a diverse array of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzo[b,f][1,4]thiazepine derivatives are determined by their molecular structure. These properties can include solubility, melting points, and stability, which are essential for their potential application in pharmaceuticals. The antimicrobial activity of these compounds suggests that they have the necessary properties to interact with biological systems effectively .

科学研究应用

合成和标记

- 碳-14 标记:为了科学研究目的,已经从邻氨基苯甲酸合成了该化合物的碳-14 类似物,标记在 11 位。此过程涉及五步合成,突出了该化合物在放射化学研究中的用途 (Saadatjoo, Javaheri, Saemian, & Amini, 2016)。

结构分析

- 氧化产物和结构表征:对该化合物氧化产物的一项研究提供了对其分子结构的见解,例如其中心噻吩环的船式构象及其哌嗪环的椅式构象。此研究对于理解该化合物的化学行为和潜在应用至关重要 (Shen, Qian, Wu, Gu, & Hu, 2012)。

绿色合成工艺

- 生态友好合成方法的开发:已经报道了一种合成 11-{4-[2-(2-羟乙氧基)乙基]-1-哌嗪基}二苯并[b,f][1,4]噻吩的绿色工艺。此方法强调高转化率、高纯度和环境友好性,展示了该化合物对可持续制造工艺的适应性 (Mahale, Kumar, Singh, Ramaswamy, & Waghmode, 2008)。

化学工艺开发

- 工艺优化和杂质控制:研究重点在于改进与 2-(2-(2-(2-(4-(二苯并[b,f][1,4]噻吩-11-基)哌嗪-1-基)乙氧基)乙氧基)乙氧基)乙醇二盐酸盐相关的化合物的制造工艺。这包括对工艺参数、杂质识别和控制的研究,为该化合物的药物质量和安全性做出了重大贡献 (Niphade, Mali, Pandit, Jagtap, Jadhav, Jachak, & Mathad, 2009)。

作用机制

Target of Action

The compound, also known as Quetiapine , primarily targets multiple neurotransmitter receptors in the brain. These include dopamine D1, D2, and D3 receptors , serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors , α1A, α1B, and α2C adrenergic receptors , and the histamine H1 receptor . These receptors play crucial roles in various neurological and psychological processes.

Mode of Action

Quetiapine acts as an antagonist for its target receptors . This means it binds to these receptors and inhibits their normal function. The inhibition of these receptors affects the transmission of signals in the brain, leading to changes in mood, behavior, and perception.

Biochemical Pathways

These include mood regulation, reward and motivation, sleep, appetite, and sensory perception .

Result of Action

The result of Quetiapine’s action at the molecular and cellular level is a reduction in the symptoms of conditions such as schizophrenia . By blocking the activity of certain neurotransmitter receptors, Quetiapine can help to balance chemical imbalances in the brain that contribute to these conditions .

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

属性

IUPAC Name |

2-[2-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethoxy]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O4S.2ClH/c29-14-16-31-18-20-32-19-17-30-15-13-27-9-11-28(12-10-27)25-21-5-1-3-7-23(21)33-24-8-4-2-6-22(24)26-25;;/h1-8,29H,9-20H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCYSOYYXOWCJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35Cl2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

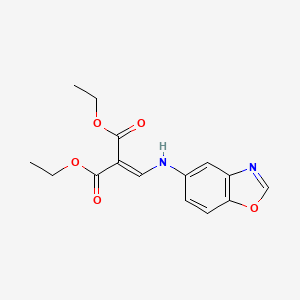

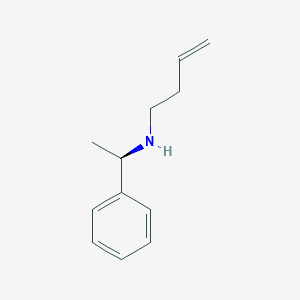

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B3034455.png)

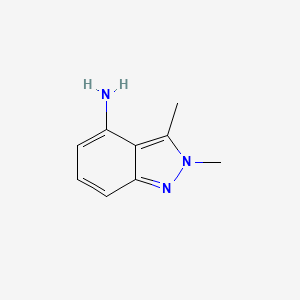

![2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid](/img/structure/B3034458.png)

![6-Bromo-2,5-dimethylbenzo[d]thiazole](/img/structure/B3034459.png)